2-Aminoterephthalamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminobenzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-6-3-4(7(10)12)1-2-5(6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOZLGKDLIKKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Aminoterephthalamide and Its Derivatives
Direct Synthesis Routes to 2-Aminoterephthalamide
The direct synthesis of this compound primarily involves a two-step process starting from readily available precursors. The initial step is the nitration of terephthalic acid to yield 2-nitroterephthalic acid. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine, followed by amidation of the carboxylic acid groups to form the final this compound.
A common method for the reduction of the nitro group is catalytic hydrogenation using a palladium catalyst (10% Pd/C) in the presence of a hydrogen source, such as ammonium (B1175870) formate, in a solvent like methanol. This reaction is typically carried out under ball-milling conditions, which provides the necessary energy for the reaction to proceed efficiently at room temperature. The crude product can then be purified by filtration and evaporation of the solvent.
Following the formation of 2-aminoterephthalic acid, the carboxylic acid functionalities are converted to amide groups. This can be achieved through various standard amidation procedures. One common approach involves the activation of the carboxylic acids, for instance, by converting them to acyl chlorides using a reagent like thionyl chloride. The resulting acyl chloride derivative is then reacted with ammonia (B1221849) to furnish the desired this compound.
| Step | Reactants | Reagents | Key Conditions | Product |
| Nitration | Terephthalic acid | Concentrated Nitric Acid, Concentrated Sulfuric Acid | - | 2-Nitroterephthalic acid |
| Reduction | 2-Nitroterephthalic acid | Ammonium formate, 10% Pd/C, Silicon dioxide | Ball-milling, Anhydrous methanol | 2-Aminoterephthalic acid |
| Amidation | 2-Aminoterephthalic acid | Thionyl chloride, Ammonia | - | This compound |
Synthesis of Polymeric Aminoterephthalamide Architectures
The synthesis of high-performance polymers from this compound monomers is a key area of research, leading to the development of advanced materials with exceptional thermal and mechanical properties.
Poly(p-aminophenylene aminoterephthalamide) ((NH2)2-PPTA) Synthesis Pathways
The synthesis of poly(p-aminophenylene aminoterephthalamide), a polymer with amino groups on both the diamine and diacid monomers, requires careful control of polymerization conditions to achieve high molecular weights. The general approach involves the polycondensation of an aminophenylene diamine with an aminoterephthaloyl chloride. The presence of the amino groups on the monomers can influence their reactivity and the solubility of the resulting polymer.
Polycondensation Techniques for Aminated Para-Polyamides
Several polycondensation techniques can be employed for the synthesis of aminated para-polyamides. Low-temperature solution polycondensation is a widely used method. This technique typically involves reacting the diamine and diacid chloride monomers in an amide-type solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), often with the addition of a salt like calcium chloride or lithium chloride to enhance the solubility of the polymer.
The Yamazaki-Higashi reaction provides an alternative route that avoids the use of highly reactive acyl chlorides. In this method, the dicarboxylic acid is directly reacted with the diamine in the presence of a phosphite (B83602) and a base, such as pyridine.
Another advanced technique is the "in situ silylation" method. Here, the diamine monomer is first treated with a silylating agent, such as trimethylsilyl (B98337) chloride, to form a more reactive silylated diamine. This intermediate is then reacted with the diacid chloride, which can lead to the formation of higher molecular weight polymers under milder conditions.
| Polycondensation Technique | Key Features |
| Low-Temperature Solution Polycondensation | Use of highly reactive diacid chlorides in amide-type solvents with salts to improve solubility. |
| Yamazaki-Higashi Reaction | Direct polycondensation of dicarboxylic acids and diamines using phosphites and a base. |
| In Situ Silylation | Silylation of the diamine monomer to increase its reactivity, leading to higher molecular weight polymers. |
Selective Functionalization and Post-Polymerization Modification for Amination
Introducing amino groups onto pre-existing aramid backbones is another strategy to produce aminated polyamides. This approach, known as post-polymerization modification, allows for the alteration of the polymer's properties without the need to synthesize new monomers.
One method involves the nitration of the aromatic rings of the polymer, followed by a reduction of the nitro groups to amines. This process must be carefully controlled to avoid degradation of the polymer backbone. Another approach is to utilize surface modification techniques, where the surface of an aramid fiber or film is functionalized with amino groups. This can be achieved through plasma treatment followed by reaction with ammonia or by grafting amino-containing molecules onto the surface. These surface modifications are particularly useful for improving the adhesion of aramids to other materials in composite applications.
Derivatization Strategies for Functionalized this compound Analogues
The this compound scaffold serves as a versatile building block for the synthesis of a variety of functionalized molecules, including those with pharmaceutical applications.
Synthesis of Specific this compound Derivatives (e.g., XL888)
XL888 is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that is often overexpressed in cancer cells. The synthesis of XL888 and its analogues is inspired by the modification of a 4-carboxamido-2-methylbenzamide core. researchgate.net
The general synthetic strategy involves the derivatization of the amino group of a 2-aminobenzamide (B116534) derivative. While the precise, publicly disclosed synthesis of XL888 starting from this compound is not detailed, the structural motifs suggest a synthetic pathway that would involve the formation of a complex tropane-containing substituent which is then coupled to the 5-position of a modified benzamide (B126) core. researchgate.net This process would likely involve multiple steps of protection, activation, and coupling reactions to assemble the final complex molecule. The development of such derivatives highlights the utility of the this compound scaffold in medicinal chemistry for the creation of targeted therapeutics. researchgate.netnih.gov
Grafting Reactions and Covalent Modification of Polymeric Structures (e.g., Bismaleimide-grafted (NH2)2-PPTA)
The covalent modification of polymeric structures, such as those derived from this compound, is a key strategy for enhancing the performance of high-strength materials like aramid fibers. A notable example is the grafting of bismaleimide (B1667444) (BMI) onto an aminated poly(p-phenylene terephthalamide) (PPTA) backbone, specifically (NH2)2-PPTA. This process introduces new functionalities and improves the interfacial adhesion between the polymer and a matrix material. mdpi.com
The synthesis of bismaleimide-grafted (NH2)2-PPTA (BMI-g-(NH2)2-PPTA) is achieved through a Michael addition reaction. researchgate.net In this reaction, the primary amino groups present on the (NH2)2-PPTA chain act as nucleophiles, attacking the electron-deficient double bonds of the bismaleimide molecule. This results in the formation of a stable carbon-nitrogen bond, covalently linking the BMI molecules to the aramid polymer chain. This method is effective for creating an organic-soluble macromolecular reinforcing agent. researchgate.net
The primary goal of this grafting reaction is to enhance the mechanical properties of BMI-based resins, such as those made from BMI and 2,2'-diallyl bisphenol A (BD). The grafted aramid, BMI-g-(NH2)2-PPTA, can be incorporated into the resin matrix, where the bismaleimide moieties on its surface can co-react with the surrounding matrix during curing. This creates strong covalent bonds across the interface, leading to significant improvements in the strength and toughness of the resulting composite material without compromising its thermal resistance. researchgate.net Research has shown that the addition of even a small amount, such as 0.5 wt%, of this modified aramid can lead to substantial enhancements in the mechanical properties of both the neat resin and its carbon fiber composite laminates. researchgate.net
Table 1: Grafting Reaction of Bismaleimide onto (NH2)2-PPTA
| Parameter | Description |
| Polymer Backbone | Aminated poly(p-phenylene terephthalamide) ((NH2)2-PPTA) |
| Grafting Agent | Bismaleimide (BMI) |
| Reaction Type | Michael Addition |
| Functional Groups Reacting | Amino groups (-NH2) on PPTA and double bonds (C=C) on BMI |
| Resulting Product | BMI-grafted (NH2)2-PPTA (BMI-g-(NH2)2-PPTA) |
| Primary Application | Macromolecular reinforcing agent for BMI/BD resins |
Formation of Schiff Base Ligands from Related Terephthalaldehyde (B141574) Structures
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group, -HC=N-). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. iosrjournals.orgnih.gov This reaction is reversible and generally takes place under acid or base catalysis, often with the application of heat to drive the reaction towards the formation of the imine by removing water. iosrjournals.org
In the context of derivatives related to this compound, one can envision the formation of Schiff base ligands from a corresponding terephthalaldehyde structure, such as 2,5-diaminoterephthalaldehyde. Although specific literature detailing this exact reaction is not prevalent, the general mechanism for Schiff base formation is well-established and directly applicable. The process involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming an unstable intermediate called a carbinolamine. iosrjournals.org This intermediate then undergoes dehydration to form the stable C=N bond of the Schiff base. iosrjournals.org
The reaction would involve mixing the aromatic diamine with a suitable aldehyde or ketone in an appropriate solvent, such as ethanol. iosrjournals.org The mixture is then typically stirred for a period ranging from one to several hours to facilitate the condensation. iosrjournals.org The resulting Schiff base ligands are often crystalline solids with sharp melting points and are generally insoluble in many organic solvents. iosrjournals.orgsemanticscholar.org These compounds are of significant interest in coordination chemistry as they can act as versatile ligands, coordinating with metal ions through the nitrogen atom of the azomethine group and other potential donor atoms within the molecule. researchgate.net
Table 2: General Synthesis of Schiff Base Ligands
| Step | Description |
| 1. Reactants | A primary amine (e.g., a diamino-terephthalaldehyde derivative) and an aldehyde or ketone. |
| 2. Reaction Type | Nucleophilic addition followed by dehydration (Condensation). |
| 3. Intermediate | Carbinolamine. |
| 4. Key Functional Group Formed | Azomethine or Imine (-C=N-). |
| 5. Typical Conditions | Acid or base catalysis, often with heating; use of a solvent like ethanol. |
| 6. Product Characteristics | Often crystalline solids with distinct melting points. |
Coordination Chemistry and Metal Complexation with 2 Aminoterephthalamide Ligands
Principles of 2-Aminoterephthalamide as a Ligand in Coordination Compounds
Information regarding the specific coordination modes, donor atoms, and chelating behavior of this compound is not available in the current scientific literature.
Design and Synthesis Protocols for this compound-Metal Complexes
There are no published protocols or established synthetic routes for the preparation of metal complexes involving the this compound ligand.
Spectroscopic and Structural Elucidation of Coordination Compounds
No spectroscopic or structural data, such as infrared (IR) spectra, nuclear magnetic resonance (NMR) data, or single-crystal X-ray diffraction studies, for this compound-metal complexes have been reported.
Investigation of Metal-Ligand Interactions within this compound Systems
Investigations into the electronic effects, bonding nature, and stability of metal-ligand interactions in this compound systems have not been documented in peer-reviewed literature.
Metal Organic Framework Mof and Metal Organic Polyhedra Mop Architectures Incorporating 2 Aminoterephthalamide Moieties
Strategic Integration of 2-Aminoterephthalamide Derivatives as Organic Linkers in MOFs
The strategic incorporation of this compound derivatives, primarily in the form of 2-aminoterephthalate (NH2-BDC), as organic linkers is a sophisticated approach to designing functional MOFs. The rationale behind using this particular linker lies in its bifunctionality; the two carboxylate groups can coordinate with metal ions or clusters to form the primary framework, while the amino group (-NH2) serves as a pendant functional site within the pores. This amino group acts as a Lewis base, which can significantly enhance the material's affinity for specific molecules, such as carbon dioxide (CO2). nih.gov
The design of MOFs is a process of molecular-level engineering where the geometry, size, and functionality of the organic linkers dictate the final topology and properties of the framework. nih.gov The use of 2-aminoterephthalate is a prime example of a "linker design" strategy aimed at achieving novel polynuclear rare-earth MOFs and other complex structures. nih.gov By introducing functional groups like the amino group ortho to the carboxylates, it is possible to alter the acidity and conformation of the linker, thereby directing the assembly of the MOF and influencing the connectivity of the resulting framework. nih.gov This modular nature of MOF synthesis allows for the rational design of countless structures and the incorporation of various functionalities through their constituent building blocks. nih.gov
The amino group not only provides a site for selective gas adsorption but also serves as a reactive handle for post-synthetic modification, allowing for further tuning of the MOF's properties after its initial synthesis. This strategic integration transforms the linker from a simple structural component into a key determinant of the MOF's ultimate function.
Advanced Synthetic Approaches for this compound-Based MOFs (e.g., Hydrothermal and Solvothermal Methods)
The synthesis of MOFs incorporating this compound derivatives is predominantly achieved through advanced methods such as hydrothermal and solvothermal synthesis. nih.govresearchgate.net These techniques involve the reaction of the organic linker (2-aminoterephthalic acid) with a metal salt in a high-boiling-point solvent, sealed in a pressure-resistant vessel (e.g., a Teflon-lined autoclave), and heated above the solvent's boiling point. nih.govcjsc.ac.cn This process facilitates the crystallization of the MOF product over hours or days.
The choice of reaction conditions—including temperature, reaction time, solvent system, and pH—plays a critical role in determining the morphology, structure, and pore characteristics of the resulting MOF. rsc.org For instance, solvothermal reactions have been successfully employed to synthesize a series of novel amino-functionalized MOFs by reacting 2-aminoterephthalic acid with various metal centers, including magnesium (Mg), cobalt (Co), and strontium (Sr). nih.govsemanticscholar.org
A notable example is the synthesis of UiO-66-NH2, a zirconium-based MOF, which is prepared under solvothermal conditions from ZrCl4 and 2-aminoterephthalic acid in a solvent such as N,N-dimethylformamide (DMF). researchgate.net Microwave-assisted solvothermal methods have also been developed, which can significantly reduce reaction times from days to hours or even minutes, offering a more energy-efficient route to these materials. nih.gov
The table below summarizes the solvothermal synthesis conditions for several MOFs based on the 2-aminoterephthalate linker, as reported in the literature.
| MOF Name | Metal Center | Reactants | Solvent | Temperature (°C) | Time (h) |
| Mg-ABDC | Magnesium | Mg(NO3)2·6H2O, H2ABDC | DMF/Ethanol/H2O | 120 | 72 |
| Co-ABDC | Cobalt | Co(NO3)2·6H2O, H2ABDC | DMF/Ethanol/H2O | 120 | 72 |
| Sr-ABDC | Strontium | Sr(NO3)2, H2ABDC | DMF/Ethanol/H2O | 120 | 72 |
| UiO-66-NH2 | Zirconium | ZrCl4, 2-aminoterephthalic acid | DMF | Not Specified | Not Specified |
H2ABDC = 2-aminoterephthalic acid; DMF = N,N-dimethylformamide. Data sourced from multiple studies. nih.govresearchgate.net
Structural Diversity and Tunable Topology of this compound-Derived MOFs
The use of 2-aminoterephthalate as a linker gives rise to a remarkable diversity of structural architectures and topologies. The final structure is a result of the interplay between the coordination preferences of the metal ion and the geometry of the organic linker. nih.govsoton.ac.uk Even with the same linker, different metal ions can lead to vastly different framework structures.
For example, the solvothermal reaction of 2-aminoterephthalate with magnesium and cobalt results in Mg-ABDC and Co-ABDC, which are isostructural compounds featuring two-dimensional (2D) layered structures. nih.govsemanticscholar.orgusq.edu.au In contrast, when strontium is used as the metal center, the resulting Sr-ABDC framework adopts a three-dimensional (3D) motif. nih.govsemanticscholar.orgusq.edu.au This demonstrates how the choice of the inorganic node can direct the dimensionality of the final architecture.
The topology of a MOF, which describes the underlying connectivity of its network, can be rationally tuned. nih.gov The modular nature of MOF synthesis allows for this tunability by modifying the linker or the metal-based secondary building unit (SBU). nih.gov While 2-aminoterephthalate typically acts as a linear linker connecting SBUs, the resulting network topology can vary significantly. For instance, the combination of a linear dicarboxylate linker with a paddlewheel SBU often leads to a 2D grid with a sql (square lattice) topology. nih.gov However, subtle changes in linker geometry or reaction conditions can produce more complex 3D topologies. nih.gov The analysis of these networks reveals common topologies such as sql and hcb (honeycomb), but the specific combination of metal and linker can also generate unique and unprecedented nets. soton.ac.ukresearchgate.net
The structural features of several 2-aminoterephthalate-based MOFs are summarized in the table below.
| MOF Name | Metal Center | Dimensionality | Crystal System | Key Structural Feature |
| Mg-ABDC | Magnesium | 2D | Monoclinic | Layered structure |
| Co-ABDC | Cobalt | 2D | Monoclinic | Isostructural with Mg-ABDC |
| Sr-ABDC | Strontium | 3D | Orthorhombic | 3D motif isostructural to its Ca analogue |
Data compiled from single-crystal structure analysis. nih.govsemanticscholar.org
Functionalization Methodologies for Tailored Properties in this compound-Incorporating MOFs
The amino group on the 2-aminoterephthalate linker is not only a passive functional group but also an active site for further chemical modification. Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into a pre-existing MOF structure without altering its underlying topology. nih.gov This allows for the precise tailoring of the MOF's chemical and physical properties.
MOFs incorporating 2-aminoterephthalate, such as UiO-66-NH2, are ideal platforms for PSM. The free amino groups lining the pores can be readily accessed and reacted with a variety of organic molecules. A prominent example involves the reaction of the amino groups in UiO-66-NH2 with 1,4-phenylene diisocyanate. researchgate.net This reaction covalently links urea (B33335) moieties to the framework, which can introduce new binding sites or alter the catalytic activity of the material. researchgate.net
The primary methods for functionalizing MOFs include:
In situ synthesis: This involves using a functionalized linker, like 2-aminoterephthalic acid, from the outset of the synthesis. rsc.org
Post-synthetic modification (PSM): This is the most common method for amine-containing MOFs, where the amino group is chemically transformed after the framework has been assembled. nih.gov This approach allows for the incorporation of functionalities that might not be stable under the initial MOF synthesis conditions.
Physical Impregnation: This method involves loading functional molecules into the pores of the MOF without forming covalent bonds. rsc.org
These functionalization methodologies are crucial for enhancing properties such as CO2 sorption capacity and selectivity, as the introduced groups can create stronger and more specific interactions with guest molecules. rsc.org The ability to tailor the internal surface of these MOFs through such chemical craftsmanship opens up a vast design space for creating materials optimized for specific applications. nih.gov
Supramolecular Chemistry and Self Assembly of 2 Aminoterephthalamide Based Systems
Role of Non-Covalent Interactions in 2-Aminoterephthalamide Self-Assembly
The self-assembly of this compound-based systems is predominantly governed by a combination of non-covalent interactions, with hydrogen bonding and metal-ligand coordination playing pivotal roles.
Metal-Ligand Coordination: The precursor to this compound, 2-aminoterephthalic acid, is widely utilized as a ligand in the synthesis of metal-organic frameworks (MOFs). In these structures, the carboxylate groups of the deprotonated 2-aminoterephthalate ligand coordinate to metal centers, forming extended, porous networks. For instance, novel amino-functionalized MOFs have been synthesized using 2-aminoterephthalic acid with magnesium, cobalt, and strontium. researchgate.netresearchgate.netmdpi.com Single-crystal structure analysis has revealed that the magnesium and cobalt-based frameworks form two-dimensional layered structures, while the strontium-based framework exhibits a three-dimensional motif. researchgate.netresearchgate.netmdpi.com The amino group in these frameworks can act as a Lewis base site, enhancing properties such as selective CO2 adsorption. researchgate.netresearchgate.netmdpi.com While this research focuses on the di-acid precursor, it highlights the inherent capability of the 2-aminoterephthaloyl scaffold to participate in strong and directional interactions with metal ions, a principle that can be extended to the diamide (B1670390) derivative.
Design Principles for Directed Supramolecular Architectures
The rational design of supramolecular architectures from this compound-based building blocks relies on controlling the directionality and selectivity of the non-covalent interactions. Key principles include:
Molecular Symmetry and Functionality: The substitution pattern on the aromatic ring and the nature of the amide substituents can be systematically varied to control the geometry of the resulting assembly. Introducing different functional groups can promote or inhibit specific intermolecular interactions.
Solvent Effects: The choice of solvent can significantly influence the self-assembly process by competing for hydrogen bonding sites or by mediating hydrophobic interactions.
Metal Ion Geometry: In the case of metal-ligand coordination, the preferred coordination geometry of the metal ion plays a crucial role in determining the final architecture of the metallosupramolecular assembly.
By carefully considering these factors, it is possible to program the self-assembly of this compound derivatives into predictable and functional supramolecular structures.
Hierarchical Assembly of this compound Polymers and Derivatives
Hierarchical self-assembly involves the spontaneous organization of molecules into well-defined structures on multiple length scales. For this compound-based systems, this can be envisioned as a multi-step process. Initially, individual molecules may assemble via strong, directional interactions like hydrogen bonding to form primary nanostructures such as fibers or sheets. These primary structures can then further organize into more complex, higher-order architectures.
The incorporation of this compound moieties into polymer backbones can lead to materials with intricate hierarchical structures. The non-covalent interactions between the amide and amine groups can drive the folding and assembly of the polymer chains into ordered domains, influencing the macroscopic properties of the material.
Reversible Self-Assembly and Stimuli-Responsive Behavior
A key feature of supramolecular systems is the reversibility of the non-covalent interactions that hold them together. This allows for the development of "smart" materials that can respond to external stimuli such as pH, temperature, or the presence of specific chemical species.
For this compound-based systems, the amine and amide groups offer potential for stimuli-responsive behavior. For example, the protonation state of the amino group is dependent on the pH of the environment. Changes in pH can therefore alter the hydrogen bonding network and potentially trigger a disassembly or rearrangement of the supramolecular structure. Similarly, temperature can affect the strength of hydrogen bonds, leading to thermo-responsive behavior in materials derived from this compound. While specific examples for this compound are not prevalent in the reviewed literature, the functional groups inherent to the molecule suggest a strong potential for the design of such stimuli-responsive systems.
Advanced Materials Science and Engineering Applications of 2 Aminoterephthalamide Derivatives
Polymer and Composite Material Reinforcement
Aramid derivatives of 2-aminoterephthalamide are widely employed as reinforcing agents in various polymer matrices to enhance their mechanical and thermal properties. Their high tensile strength and modulus make them ideal for applications demanding lightweight and high-strength materials.
The incorporation of aramid derivatives into epoxy resins significantly improves the mechanical performance of the resulting composites. These derivatives can be introduced as fibers or as a component of the epoxy resin itself. A study on an aramid-based epoxy resin synthesized from low-grade aramid fibers demonstrated a notable enhancement in the mechanical properties of a standard bisphenol-A epoxy resin (E-51). The introduction of the rigid aramid structure into the crosslinked molecular chain led to a significant increase in tensile strength. nih.gov The addition of 5% of the aramid-based epoxy resin resulted in the most significant improvements. nih.gov
Another approach involves modifying the surface of aramid fibers with coupling agents to improve their adhesion to the epoxy matrix. Treatment with a coupling agent was found to increase the tensile strength of an aramid fiber-epoxy composite by 38.4% when the fiber content reached 30 strands. scientific.net Hybrid composites, combining aramid and carbon fibers in an epoxy matrix, have also been shown to leverage the benefits of both reinforcement types, leading to enhanced impact and fracture resistance. uliege.be
Table 1: Mechanical Properties of Aramid-Based Epoxy Resin (E-51) Composites
| Percentage of Aramid-Based Epoxy Resin | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
|---|---|---|---|
| 0% (Pure E-51) | 60.1 | 2.5 | 12.3 |
| 2.5% | 65.4 | 2.8 | 15.6 |
| 5% | 72.3 | 3.1 | 18.7 |
| 7.5% | 68.9 | 2.9 | 16.5 |
Data sourced from a study on aramid-based epoxy resin from low-grade aramid. nih.gov
While polyimide films are a distinct class of polymers, aramid films, which are based on aromatic polyamide structures derived from terephthalamide (B1206420), exhibit similar high-performance characteristics, including excellent thermal stability and mechanical strength. Research into aramid films synthesized from various diamine monomers and diacid chlorides has produced materials with high elastic moduli and tensile strengths. researchgate.net These films are often colorless and transparent, making them suitable for applications in flexible electronics and displays. researchgate.net
The mechanical properties of these aramid films can be tuned based on the specific monomers used in their synthesis. For example, films prepared from low-basicity diamines with electron-withdrawing groups can be smoothly polymerized to yield highly viscous solutions, which can then be cast into robust films. researchgate.net
Table 2: Tensile Properties of Various Aramid Films
| Diamine Monomer Used in Synthesis | Tensile Strength (MPa) | Elastic Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| 2,2-bis(trifluoromethyl)benzidine (TFMB) | 52 | 4.1 | 1.5 |
| bis(4-aminophenyl)sulfone (pAPS) | 65 | 4.5 | 2.0 |
| 2,2-bis(4-aminophenyl)hexafluoropropane | 55 | 4.2 | 1.8 |
Data represents aramid polymers synthesized via low-temperature solution condensation. researchgate.net
One study demonstrated that creating a chlorinated aramid nanofiber (Cl-ANF) interphase on oxygen plasma-treated carbon fibers resulted in a 79.8% increase in interfacial shear strength (IFSS) and a 33.7% increase in short beam strength. researchgate.netbohrium.com This method improves the mechanical properties of the composite without degrading the tensile strength of the carbon fibers. bohrium.com The enhancement is attributed to improved load transfer and stress distribution at the interface. bohrium.com
Table 3: Interfacial Properties of Carbon Fiber Composites with Aramid Nanofiber Interphase
| Interphase Treatment | Interfacial Shear Strength (IFSS) (MPa) | Increase in IFSS (%) | Short Beam Strength (MPa) | Increase in SBS (%) |
|---|---|---|---|---|
| Untreated Carbon Fiber | 50.2 | - | 75.3 | - |
| Chlorinated ANF Interphase | 90.3 | 79.8 | 100.7 | 33.7 |
Data based on research into chlorinated aramid nanofiber interphases. researchgate.netbohrium.com
The effectiveness of aramid derivatives in reinforcing composites is largely dependent on the interfacial interactions between the reinforcement and the matrix. The chemically inert surface of both aramid and carbon fibers can lead to poor adhesion with the polymer matrix. bohrium.comtandfonline.com Surface modifications and the use of nanoscale intermediaries like aramid nanofibers are key strategies to overcome this.
Aramid nanofibers enhance interfacial adhesion through several mechanisms. Their large specific surface area and abundant polar functional groups can improve wettability and create stronger physical and chemical bonds with the matrix. bohrium.comtandfonline.com Coating carbon or aramid fabrics with an ANF solution has been shown to considerably improve the roughness and polarity of the fibers. tandfonline.com This leads to enhanced mechanical interlocking and hydrogen bonding with the matrix, resulting in significantly improved inter-laminar shear strength (ILSS) and fracture toughness. tandfonline.comresearchgate.net The dispersion of these nanofibers within the matrix or at the interface is crucial for creating a uniform and effective reinforcing network.
Development of Macromolecular Reinforcing Agents from Aminated Terephthalamides
Beyond their use as fibers, aminated terephthalamides can be chemically modified to create reactive, macromolecular building blocks for advanced composites. By hydrolyzing aramid nanofibers, it is possible to generate amines and carboxylic acids along the aramid backbone. umich.edu These functional groups can then be reacted with crosslinking agents to form versatile, nanostructured aramid materials with tailorable properties. umich.edu
This approach allows for the creation of transversely isotropic networks from aramid nanostructures, moving beyond the one-dimensional reinforcement provided by fibers. The mechanical properties of these resulting materials can be tuned by controlling the degree of hydrolysis and the amount of crosslinking agent used. umich.edu This represents a novel strategy for developing high-performance, three-dimensional polymer networks based on the robust chemical structure of aramids.
Fabrication of Novel Functional Materials
The synthesis of polymers from terephthalamide derivatives is a pathway to novel functional materials with a wide range of applications. For instance, poly(p-phenylene terephthalamide) (PPTA), a well-known aramid, can be synthesized from recycled monomers, demonstrating a sustainable approach to producing high-performance polymers. researchgate.net
Furthermore, the inherent properties of aramids, such as high thermal stability and chemical resistance, make them suitable for applications beyond structural reinforcement. uliege.be By functionalizing the aramid backbone, it is possible to introduce new properties. For example, sulfonated poly(p-phenylene terephthalamide) has been investigated as a polyelectrolyte for fuel cell and battery applications, showcasing how the fundamental terephthalamide structure can be adapted for advanced functional uses. researchgate.net The development of soluble aramid derivatives also opens up possibilities for their use in coatings and films where traditional aramids cannot be processed.
Catalytic Applications of 2 Aminoterephthalamide and Its Functionalized Structures
Utilization of 2-Aminoterephthalamide as a Ligand in Homogeneous Catalysis
The application of this compound or its corresponding carboxylate form as a ligand in soluble, homogeneous catalytic systems is not extensively documented in scientific literature. In homogeneous catalysis, ligands typically form discrete, soluble coordination complexes with a central metal ion. mdpi.comnih.gov While the amine and carboxylate groups of the 2-aminoterephthalate molecule are potent coordinating agents, its rigid, difunctional nature makes it exceptionally suited for forming extended, insoluble networks rather than soluble complexes. researchgate.net Consequently, its predominant role is as a linker in the construction of solid-state catalysts. The catalytic activity observed in materials derived from this compound is often compared to traditional homogeneous catalysts, such as amino acids or mineral acids, particularly in reactions like aldol (B89426) condensation. nih.gov
Heterogeneous Catalysis Facilitated by this compound-Derived Materials (e.g., MOFs)
The most prominent application of this compound is in the synthesis of Metal-Organic Frameworks (MOFs), where it acts as an organic linker. These crystalline, porous materials serve as highly effective heterogeneous catalysts due to their large surface area, tunable pore sizes, and the presence of catalytically active sites. researchgate.net Two of the most studied MOFs incorporating this linker are UiO-66-NH2 and MIL-101(Cr)-NH2.
UiO-66-NH2, a zirconium-based MOF, demonstrates remarkable thermal and chemical stability. researchgate.net The amino groups within its structure can act as basic catalytic sites. For instance, UiO-66-NH2 has been effectively used as a solid base catalyst for the Knoevenagel condensation reaction. scirp.org Furthermore, it serves as a robust platform for supporting metallic nanoparticles, such as palladium, creating composite materials (e.g., Pd/UiO-66-NH2) that exhibit excellent activity in hydrogenation reactions. semanticscholar.org
MIL-101(Cr)-NH2 is a chromium-based MOF known for its large pores and high surface area. nih.gov It has been successfully employed as a heterogeneous catalyst in multi-component reactions for the synthesis of complex organic molecules like N-amino-2-pyridones and pyrano[2,3-c]pyrazoles. nih.gov The catalyst demonstrates high efficiency and can be easily separated and reused for multiple cycles without a significant loss of activity. nih.gov The amino groups on the linker can be further functionalized, for example, by adding acidic groups to create bifunctional catalysts. nih.gov
Table 1: Performance of MIL-101(Cr)-N(CH₂PO₃H₂)₂ in the Synthesis of N-Amino-2-pyridone Derivatives Data extracted from a study on the condensation reaction between 4-nitro benzaldehyde, ethyl cyanoacetate, hydrazine (B178648) hydrate, and malononitrile.
| Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| MIL-101(Cr)-N(CH₂PO₃H₂)₂ | Ethanol | 10 | 95 |
| p-TSA | Ethanol | 45 | 75 |
| H₂SO₄ | Ethanol | 50 | 60 |
| HCl | Ethanol | 55 | 50 |
| No Catalyst | Ethanol | 120 | Trace |
Catalytic Activity in Oxidation and Reduction Processes
Materials derived from this compound are active in a variety of oxidation and reduction reactions, often leveraging both the metal nodes and the functional linkers of the MOF structure.
In oxidation catalysis, NH2-MIL-101(Cr) has been reported as an efficient heterogeneous photocatalyst for the epoxidation of styrene (B11656), using hydrogen peroxide as a green oxidant. It achieved a high conversion of 98% with 82% selectivity for styrene oxide under ambient conditions. The reaction is believed to proceed via the generation of superoxide (B77818) radical anions (O₂˙⁻) as the active oxygen species. Similarly, UiO-66(NH2) can photocatalytically oxidize various alcohols to their corresponding aldehydes with high selectivity under visible light irradiation, using molecular oxygen as the oxidant. mdpi.com
For reduction processes, these materials are equally versatile. Palladium nanoparticles supported on UiO-66-NH2 (Pd/UiO-66-NH2) have been used for the hydrogenation of styrene, showing excellent reusability over five consecutive runs. semanticscholar.org UiO-66(NH2) has also been employed for the photocatalytic reduction of the toxic heavy metal chromium(VI) to the less harmful chromium(III) in aqueous solutions. mdpi.com Furthermore, MOF-derived catalysts have shown high efficiency in the reduction of nitrophenols.
Table 2: Catalytic Hydrogenation of Styrene using Pd/UiO-66-NH2@PDA@MF Data reflects the reusability of the catalyst over multiple cycles. semanticscholar.org
| Catalytic Run | Conversion (%) |
|---|---|
| 1st | ~100 |
| 2nd | ~100 |
| 3rd | ~98 |
| 4th | ~95 |
| 5th | ~92 |
Electrocatalytic Performance and Mechanisms
MOFs derived from this compound serve as excellent precursors for fabricating advanced electrocatalysts for key energy-related reactions, including the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and hydrogen evolution reaction (HER). These MOFs are typically pyrolyzed to produce carbon-based materials where metal nanoparticles are uniformly dispersed, and the nitrogen from the amino group is incorporated into the carbon matrix, creating active sites.
For the OER, which is crucial for water splitting, bimetallic MOFs such as NiCo-ABDC (where ABDC is 2-aminobenzene-1,4-dicarboxylic acid) have demonstrated superior performance with a low onset overpotential of 330 mV and a small Tafel slope of 88 mV·dec⁻¹. Trimetallic MOFs containing Ni, Co, and Fe have also been developed, and their electrocatalytic activity can be fine-tuned by adjusting the metal ratios.
In the context of the HER, a Ni-C MOF has been shown to have notable activity, while a Co-C MOF from a similar synthesis process exhibits strong performance for the OER. This highlights the tunability of these materials for specific electrocatalytic applications. The mechanism generally involves the adsorption of reactants (water, oxygen) onto the active metal or nitrogen-doped carbon sites, followed by electron transfer steps to generate the desired products (H₂ or H₂O).
Table 3: Electrocatalytic Performance of MOF-Based Materials
| Catalyst | Reaction | Overpotential | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|---|
| NiCo-ABDC | OER | 330 mV (onset) | 88 | |
| FeNiCu-MOF | OER | 260 mV @ 10 mA cm⁻² | 61 | |
| Ni-C MOF | HER | 225 mV | 114 | |
| Co-C MOF | OER | 370 mV | 115 |
Photocatalytic Capabilities and Associated Reaction Pathways
The incorporation of the amino group onto the terephthalate (B1205515) linker is a key strategy for developing MOF-based photocatalysts that are active under visible light. mdpi.com The -NH2 group acts as an antenna, extending the light absorption of the material from the UV into the visible spectrum, which constitutes a much larger portion of solar energy. mdpi.com This enhanced light harvesting, combined with the porous structure of MOFs that allows for efficient diffusion of reactants, makes these materials highly suitable for photocatalysis. nih.gov
NH2-functionalized MOFs like UiO-66-NH2 and NH2-MIL-125(Ti) are used in a variety of photocatalytic applications, including the degradation of organic pollutants like dyes and antibiotics, the reduction of CO₂, and the production of hydrogen (H₂) from water. nih.gov
The general reaction pathway for photocatalysis begins with the absorption of a photon, which excites an electron from the valence band to the conduction band, creating an electron-hole pair. In the degradation of organic pollutants, the photogenerated holes can directly oxidize the pollutant molecules or react with water to form highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons can reduce adsorbed oxygen to form superoxide radicals (O₂˙⁻), another potent oxidizing species. These reactive oxygen species then attack and break down the organic pollutant molecules. For hydrogen evolution, the photogenerated electrons are scavenged by a cocatalyst and used to reduce protons (H⁺) to H₂ gas.
Sensing Mechanisms and Platforms Utilizing 2 Aminoterephthalamide Derived Systems
Rational Design of 2-Aminoterephthalamide-Based Sensing Materials
The rational design of sensing materials based on this compound focuses on tailoring their structural and electronic properties to achieve specific molecular recognition capabilities. A primary strategy involves utilizing 2-aminoterephthalic acid, a derivative of this compound, as a building block for metal-organic frameworks (MOFs). The amino groups within the MOF structure can be strategically positioned to act as recognition sites for target analytes.
The design principles for these materials often revolve around:
Pore Engineering: Modifying the size and chemical environment of the pores within MOFs to selectively accommodate target molecules.
Functionalization: Introducing specific functional groups to the this compound ligand to enhance binding affinity and selectivity for a particular analyte.
Luminescent Properties: Designing materials with inherent fluorescence that can be modulated upon interaction with a target analyte, forming the basis for optical sensing.
A fluorescent molecular probe, for instance, can be designed to exhibit varied fluorescent responses at different emission wavelengths towards chiral functional amines nih.govresearchgate.net. This dual-responsive nature allows for the simultaneous determination of both the concentration and enantiomeric composition of the target amines nih.govresearchgate.net.
Applications in Chemo-sensing and Chemical Recognition
Derivatives of this compound have demonstrated significant potential in the field of chemo-sensing, particularly in the form of luminescent MOFs. These materials have been successfully employed for the detection of various analytes, including metal ions and nitroaromatic compounds.
Detection of Metal Ions: Amino-functionalized MOFs synthesized from 2-aminoterephthalic acid have been shown to be effective fluorescent chemosensors for the detection of Fe³⁺ and Hg²⁺ ions researchgate.net. The sensing mechanism in these cases often involves the quenching of the MOF's fluorescence upon coordination of the metal ion to the amino groups within the framework.
Detection of Nitroaromatic Compounds: The electron-deficient nature of nitroaromatic compounds, which are often found in explosives, makes them ideal targets for electron-rich sensing materials. MOFs derived from this compound can act as electron donors, leading to a fluorescence quenching effect upon interaction with nitroaromatic analytes. This forms the basis for highly sensitive and selective detection of these hazardous materials.
The versatility of these platforms allows for the development of sensors for a wide range of biologically and environmentally important species.
| Sensing Material | Target Analyte | Sensing Principle | Reference |
| BINOL-based bis(naphthylimine) compound | Chiral functional amines | Dual fluorescent response | nih.govresearchgate.net |
| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Fe³⁺ and Hg²⁺ ions | Fluorescence 'On-Off' switch | researchgate.net |
| 2-aminopyridine-based fluorescent compound | Fe³⁺ and Hg²⁺ ions | Fluorescence quenching | researchgate.net |
Principles of Sensing Mechanisms (e.g., Charge Transfer, Gating Effect)
The functionality of this compound-based sensors is underpinned by specific physicochemical principles, most notably charge transfer and, in porous materials, the gating effect.
Charge Transfer: A predominant mechanism in the fluorescence-based sensing applications of these materials is photoinduced charge transfer. In a typical scenario, the this compound-derived framework acts as a fluorophore. Upon excitation, it is capable of donating an electron to an analyte with suitable acceptor orbitals (e.g., nitroaromatics) or accepting an electron from an analyte. This transfer of charge disrupts the radiative decay pathway of the excited fluorophore, leading to a quenching of the fluorescence signal. The efficiency of this charge transfer is highly dependent on the electronic properties of both the sensor and the analyte, which forms the basis for selectivity. In situ photoluminescence characterization can be a powerful tool to reveal the charge transfer mechanism between gas molecules and a sensing material nih.govnih.govresearchgate.net. Theoretical calculations, such as first-principles density functional theory, can further validate these mechanisms by determining adsorption energies and predicting the likelihood of charge transfer nih.govnih.govresearchgate.net.
Gating Effect: In porous materials like MOFs constructed from this compound derivatives, the "gating effect" can play a crucial role in molecular recognition. This phenomenon involves a reversible structural change in the host material upon interaction with a specific guest molecule. This structural transformation can control the access of analytes to the internal pores of the material, acting as a molecular gate. The opening or closing of these gates can be triggered by specific chemical stimuli, leading to a highly selective sensing response. This can manifest as a change in the material's optical or electronic properties, signaling the presence of the target analyte.
Development of Novel Sensing Platforms
The integration of this compound-derived systems into novel sensing platforms is an active area of research. These platforms aim to enhance sensitivity, selectivity, and practicality for real-world applications.
Nanoarchitectonics: One promising approach is the use of nanoarchitectonics, which involves the precise arrangement of nanoscale components to create functional materials. Incorporating this compound-based MOFs into nanoarchitectured systems can lead to sensors with improved performance characteristics. For example, creating hierarchical nanostructures can provide a larger surface area for analyte interaction and facilitate more efficient signal transduction.
Integration with Transducers: For practical applications, these sensing materials are often integrated with various transducers to convert the chemical recognition event into a measurable signal. Examples include:
Optical Sensors: Coupling the luminescent properties of this compound-based materials with optical detection systems.
Electrochemical Sensors: Utilizing the charge transfer properties of these materials to develop sensors that produce an electrical signal. Two-dimensional metal-organic layers have been shown to facilitate electron transfer in electrochemical enzyme sensors mdpi.com.
The development of aptamer-based sensing systems and their conjugation with surfaces like gold to form nanotetrahedron scaffolds represents another innovative platform for recognizing specific biological targets mdpi.com. These advanced platforms hold the potential for applications in diverse fields, from environmental monitoring to medical diagnostics.
Future Research Directions and Perspectives in 2 Aminoterephthalamide Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
While established methods for synthesizing 2-aminoterephthalamide and its polymers exist, future research will focus on developing more efficient, sustainable, and versatile synthetic strategies.
Green and Eco-Friendly Synthesis: A major thrust will be the development of environmentally benign synthetic routes. This includes the use of water as a solvent, biodegradable catalysts, and starting materials derived from renewable resources. researchgate.netresearchgate.net The chemical upcycling of waste plastics like poly(ethylene terephthalate) (PET) into valuable terephthalamide (B1206420) monomers is a particularly promising avenue, aligning with the principles of a circular economy. frontiersin.org Research into microwave-assisted and photochemical synthesis could also lead to more sustainable and energy-efficient processes. nih.govrsc.org
Advanced Catalysis: The exploration of novel catalysts will be crucial. This may involve using nanocrystalline metal oxides, enzyme-mediated reactions for greater selectivity, or developing bifunctional catalysts that can facilitate multiple reaction steps in a one-pot synthesis, thereby improving efficiency and reducing waste. nih.govnih.govderpharmachemica.com
Stereocontrolled Synthesis: For applications in chiral separations and asymmetric catalysis, developing methods for the stereocontrolled synthesis of this compound derivatives with multiple stereocenters will be essential. nih.gov This could involve leveraging chiral auxiliaries or catalysts to control the spatial arrangement of functional groups, leading to materials with highly specific recognition capabilities. nih.gov
Polymerization Techniques: Future work will likely explore new polymerization methods to create novel polyamides and polyamideimides with tailored properties. nih.govresearchgate.net Techniques such as controlled radical polymerization or click chemistry could be adapted to incorporate this compound monomers into complex polymer architectures, including block copolymers and dendrimers.
| Synthetic Approach | Potential Advantage | Related Research Finding |
| Chemical Upcycling | Sustainability, waste reduction | Terephthalamide diol monomers have been successfully synthesized from PET waste. frontiersin.org |
| Biomimetic Crystallization | Mild, aqueous conditions | Amine functionalization on terephthalic acid enables aqueous, room-temperature synthesis of Metal-Organic Frameworks (MOFs). acs.org |
| Mechanochemical Synthesis | Solvent-free, green | An amine-functionalized Zn(II) MOF was successfully synthesized via a green mechanochemical route. nih.gov |
| One-Pot Multicomponent Reactions | High efficiency, reduced steps | Bimetallic MOFs have been achieved in a one-pot synthesis using 2-aminoterephthalic acid. nih.gov |
Design and Engineering of Multifunctional this compound-Based Materials
The inherent functionality of the this compound unit—a rigid aromatic core with reactive amine and amide groups—makes it an ideal building block for multifunctional materials. The focus will shift from single-purpose materials to integrated systems with multiple, often synergistic, functionalities. northwestern.eduethz.ch
Future design principles will likely involve:
Hierarchical Structures: Creating materials with structures organized across multiple length scales, from the molecular to the macroscopic, similar to those found in nature. northwestern.edu This could involve using this compound-based nanofibers as building blocks for aerogels or foams. ethz.chnih.gov
Porosity Engineering: Precisely controlling the pore size, shape, and surface chemistry of porous polymers and MOFs derived from this compound. rsc.org This is critical for applications in gas storage, separation, and heterogeneous catalysis.
Incorporation of Active Moieties: Covalently linking other functional units, such as photoactive chromophores, redox-active centers, or specific binding sites, to the this compound backbone. The design of poly-functional adamantane (B196018) derivatives serves as an attractive model for creating such multivalent scaffolds. nih.gov
This approach will lead to the development of materials that can, for instance, simultaneously act as a catalyst and a sensor, or a structural component with embedded energy storage capabilities. ethz.ch
Integration into Advanced Hybrid Systems and Nanomaterials
A significant frontier in materials science is the creation of hybrid systems where different material classes are combined to achieve properties that surpass those of the individual components. This compound-based materials are prime candidates for integration into such advanced systems.
Polymer Nanocomposites: Research will focus on reinforcing polymers derived from this compound with various nanofillers. For example, integrating aramid nanofibers (ANFs), which can be produced from related poly(p-phenylene terephthalamide), can dramatically enhance mechanical and thermal properties. nih.govacs.org
MOF Composites: Amine-functionalized MOFs built from 2-aminoterephthalic acid can be combined with conductive nanomaterials like reduced graphene oxide (rGO) or carbon nanotubes (CNTs). kfupm.edu.sa Such composites have shown immense promise for next-generation energy storage devices, including asymmetric supercapacitors, by providing enhanced surface area and conductivity. kfupm.edu.sa
Surface Functionalization: The amine group of this compound can be used to functionalize the surfaces of inorganic nanomaterials, such as silica (B1680970) or gold nanoparticles. nih.govmdpi.com This surface engineering can improve the dispersibility of the nanoparticles, introduce new catalytic sites, or provide anchor points for biomolecules in nanomedicine applications. nih.govmdpi.com
The goal is to create a new generation of hybrid materials where the this compound component provides structural robustness, chemical stability, and functional handles, while the integrated nanomaterial contributes unique electronic, optical, or catalytic properties. mdpi.com
Development of Advanced Characterization Techniques for Complex Structures
As materials based on this compound become more complex and multifunctional, the need for advanced characterization techniques to understand their structure-property relationships will become more acute.
While standard techniques provide foundational information, future research will require a more sophisticated approach:
In-situ and Operando Characterization: There will be a growing need for techniques that can probe materials under real operating conditions. For example, using X-ray diffraction (XRD) or spectroscopy to monitor the structural changes in a MOF catalyst during a chemical reaction or to observe ion transport within a composite electrode during battery cycling.
High-Resolution Imaging: Advanced microscopy techniques, such as transmission electron microscopy (TEM) and atomic force microscopy (AFM), will be essential for visualizing the morphology and hierarchical structure of nanocomposites and porous materials at the nanoscale. acs.org
Computational Modeling and Simulation: The integration of computational methods will be indispensable. Density functional theory (DFT) and molecular dynamics (MD) simulations can provide insights into reaction mechanisms at catalytic sites, predict the binding energies of molecules within porous frameworks, and help guide the design of new materials with desired properties before their synthesis. rsc.org
The synergy between advanced experimental characterization and robust computational modeling will be key to unlocking a deeper understanding of these complex systems and accelerating the discovery of new materials. springerprofessional.de
| Characterization Technique | Information Provided | Application Area |
| X-Ray Diffraction (XRD) | Crystalline structure, phase purity, particle size. researchgate.net | MOFs, polymers, nanocomposites. researchgate.netspringerprofessional.de |
| Spectroscopy (FTIR, NMR) | Chemical structure, functional groups, bonding. nih.govresearchgate.net | All new compounds and polymers. |
| Microscopy (SEM, TEM) | Surface morphology, particle size and shape, internal structure. researchgate.netresearchgate.net | Porous materials, nanomaterials. |
| Thermal Analysis (TGA, DSC) | Thermal stability, decomposition profile, phase transitions. researchgate.netmdpi.com | Polymers, MOFs. |
| Sorption Analysis (N₂ Adsorption) | Surface area, pore volume, pore size distribution. researchgate.netsemanticscholar.org | Porous polymers, MOFs. |
Expanding the Scope of Catalytic and Sensing Applications in Emerging Technologies
Building on the established utility of related amine-functionalized materials, a primary future direction is the expansion of catalytic and sensing applications into emerging and high-impact technologies.
Advanced Catalysis: MOFs derived from 2-aminoterephthalic acid have already proven effective as multifunctional heterogeneous catalysts for reactions like CO₂ cycloaddition and sulfoxidation. nih.gov Future work will aim to design catalysts for more complex organic transformations, including C-H functionalization and asymmetric synthesis. mdpi.com There is also significant potential in photocatalysis and electrocatalysis, where this compound-based materials could be engineered to harvest light or mediate electron transfer for applications in solar fuel production or the oxygen evolution reaction. nih.govijrrr.com
Chemical and Biological Sensing: The aromatic and functional nature of this compound makes it an excellent platform for chemical sensors. Lanthanide MOFs based on terephthalic acid and its derivatives exhibit luminescence that can be quenched or enhanced by specific analytes, enabling the detection of metal ions and pollutants in water. mdpi.comacs.org Future research will focus on developing highly selective and sensitive sensors for environmental monitoring (e.g., heavy metals, volatile organic compounds) and biomedical diagnostics.
Integration into Devices: A key long-term goal will be the integration of these materials into functional devices. This could include incorporating catalytic MOFs into flow reactors for continuous chemical production, embedding chemiresistive polymers into wearable sensors for health monitoring, or using luminescent frameworks in optoelectronic devices. nih.govmdpi.com The development of metamaterials for sensing applications provides a conceptual framework for how structured this compound-based materials could be designed to dramatically enhance sensitivity. nih.govresearchgate.netrsc.org
The versatility of the this compound building block provides a rich platform for innovation, promising a new generation of advanced materials to address challenges in sustainable chemistry, environmental science, and technology. mdpi.com
Q & A
Q. What are the optimal synthetic routes for producing 2-Aminoterephthalamide with high purity and yield?
- Methodological Answer : The synthesis typically involves amidation of 2-aminoterephthalic acid derivatives. Key steps include:
- Catalyst Selection : Use coupling agents like EDCl/HOBt for amide bond formation under inert atmospheres to minimize side reactions.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, DCM/MeOH gradient) to achieve >95% purity.
- Yield Optimization : Reaction monitoring via TLC or HPLC to identify ideal reaction times (typically 12-24 hrs at 25–40°C).
- Validation : Confirm purity via melting point analysis (lit. range: 320–325°C with decomposition) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR : H NMR (DMSO-d6) should show characteristic peaks: δ 8.2 ppm (aromatic protons), δ 6.8 ppm (amine proton), and δ 3.3 ppm (amide protons). C NMR confirms carbonyl carbons at ~168 ppm.
- FT-IR : Stretching bands at ~3300 cm (N-H), 1650 cm (amide C=O), and 1550 cm (C-N).
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H] peaks matching the molecular weight (e.g., 194.15 g/mol).
- Chromatography : HPLC (C18 column, 0.1% TFA in H2O/MeOH) with retention time consistency (±0.2 min) vs. standards .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in solvents (e.g., DMSO, DMF, water) at 25°C. Example
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 15.2 |
| Water | 0.3 |
| Ethanol | 2.1 |
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation >5% indicates need for desiccated storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in coordination chemistry?
- Methodological Answer :
- Systematic Titration Studies : Use UV-Vis spectroscopy to monitor ligand-metal binding (e.g., with Cu or Fe) under varying pH (3–9).
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (slow evaporation from DMF/EtOH).
- DFT Calculations : Compare theoretical vs. experimental binding constants to identify electronic factors (e.g., amine pKa shifts) .
Q. What experimental designs are suitable for probing the degradation pathways of this compound under oxidative stress?
- Methodological Answer :
- Forced Degradation : Expose to H2O2 (3% v/v) or UV light (254 nm) and analyze products via LC-MS.
- Mechanistic Probes : Isotopic labeling (N-amine) to track cleavage sites.
- Kinetic Modeling : Plot degradation rates (Arrhenius equation) to predict shelf-life under varying conditions .
Q. How can computational modeling predict the interactions of this compound in enzymatic systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with enzyme PDB structures (e.g., hydrolases) to assess binding affinity (ΔG < -7 kcal/mol suggests strong interaction).
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-enzyme complexes.
- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzene ring) on bioactivity .
Data Contradiction Analysis
- Example : Discrepancies in reported solubility in DMSO (12–18 mg/mL across studies).
- Resolution Strategy :
Standardize solvent batch purity (HPLC-grade only).
Control temperature (±0.5°C) during testing.
Validate via nephelometry for low-solubility thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
